

YF135: A Comparative Analysis of a Novel KRAS G12C Degradator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YF135

Cat. No.: B12402144

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity profile of **YF135**, a novel reversible-covalent proteolysis-targeting chimera (PROTAC) for the degradation of KRAS G12C, against other prominent KRAS G12C inhibitors, Sotorasib (AMG510) and Adagrasib (MRTX849). This document synthesizes available preclinical data to offer a comparative overview of their selectivity, mechanism of action, and potential off-target effects.

Introduction to YF135 and KRAS G12C Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific G12C mutation, a glycine-to-cysteine substitution at codon 12, renders the KRAS protein constitutively active, driving uncontrolled cell proliferation and survival through downstream signaling pathways like the RAS-RAF-MEK-ERK pathway. While historically considered "undruggable," the development of covalent inhibitors targeting the mutant cysteine has led to significant therapeutic breakthroughs.

YF135 is a novel PROTAC designed to specifically target KRAS G12C for degradation. It achieves this by simultaneously binding to the KRAS G12C protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of KRAS G12C by the proteasome.^{[1][2][3]} This mechanism of action distinguishes it from inhibitors like Sotorasib and Adagrasib, which primarily function by binding to and inhibiting the activity of the KRAS G12C protein.

Selectivity Profile: YF135 in Comparison

A critical attribute of any targeted therapy is its selectivity, as off-target activity can lead to toxicity and limit therapeutic efficacy. While comprehensive head-to-head kinome scan data for **YF135**, Sotorasib, and Adagrasib is not publicly available in a consolidated format, we can compare their selectivity based on published preclinical data.

Data on Cellular Activity

The available data demonstrates that **YF135** selectively inhibits the proliferation of cancer cell lines harboring the KRAS G12C mutation.

Compound	Cell Line	KRAS Mutation	IC50 (nM)
YF135	H358	G12C	153.9[1][4]
H23	G12C	243.9[1][4]	
A549	G12S	No obvious inhibition[4]	
Sotorasib (AMG510)	H358	G12C	8.4[4]
H23	G12C	111.5[4]	
A549	G12S	>50 μ M[4]	
Adagrasib (MRTX849)	H358	G12C	14[5]
MIA PaCa-2	G12C	5[5]	

Off-Target Profile

While Sotorasib and Adagrasib are highly selective for KRAS G12C, some off-target activities have been identified through proteomic studies.

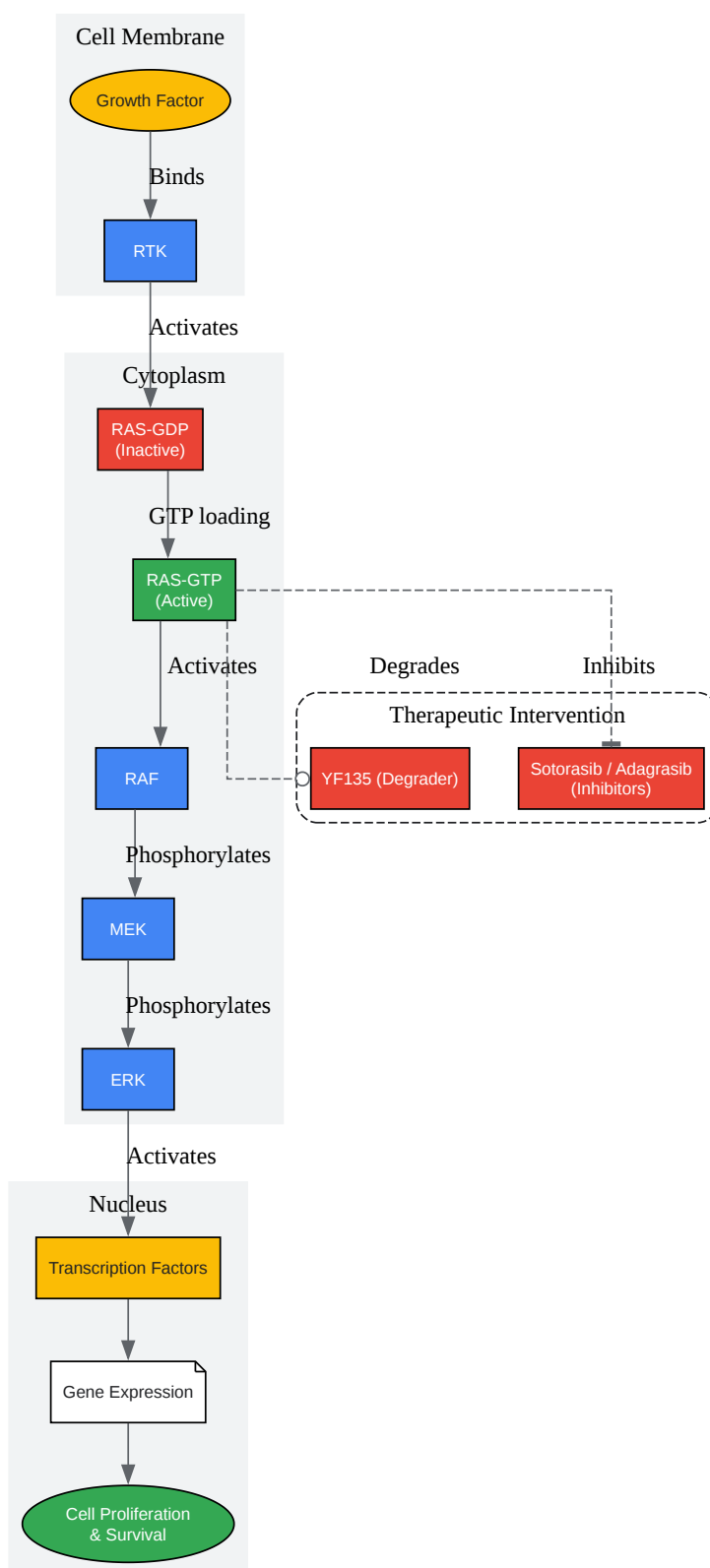
- Sotorasib (AMG510): Global proteomics studies have identified Kelch-like ECH-associated protein 1 (KEAP1) as a potential off-target of Sotorasib.[6][7] KEAP1 is a key regulator of the NRF2 antioxidant response pathway.

- Adagrasib (MRTX849): Proteomic profiling of Adagrasib in H358 cells revealed high specificity for KRAS G12C, with Lysine-tRNA ligase (KARS) being the only other identified off-target protein.[8][9]

A comprehensive off-target profile for **YF135** based on proteome-wide studies is not yet publicly available.

Signaling Pathway and Mechanism of Action

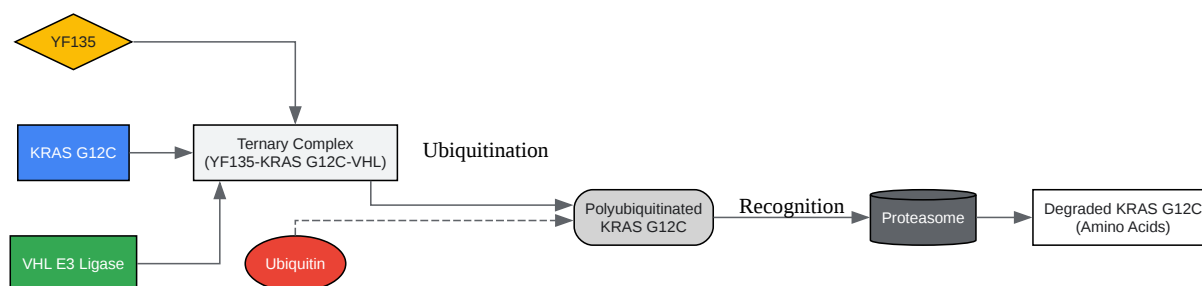
YF135, Sotorasib, and Adagrasib all aim to disrupt the constitutively active KRAS G12C protein, thereby inhibiting the downstream RAS-RAF-MEK-ERK signaling pathway, which is crucial for cell proliferation and survival.



[Click to download full resolution via product page](#)

Caption: The RAS-RAF-MEK-ERK signaling pathway and points of intervention.

YF135's mechanism as a PROTAC offers a distinct advantage by inducing the degradation of the KRAS G12C protein, potentially leading to a more profound and sustained inhibition of downstream signaling compared to occupancy-driven inhibitors.



[Click to download full resolution via product page](#)

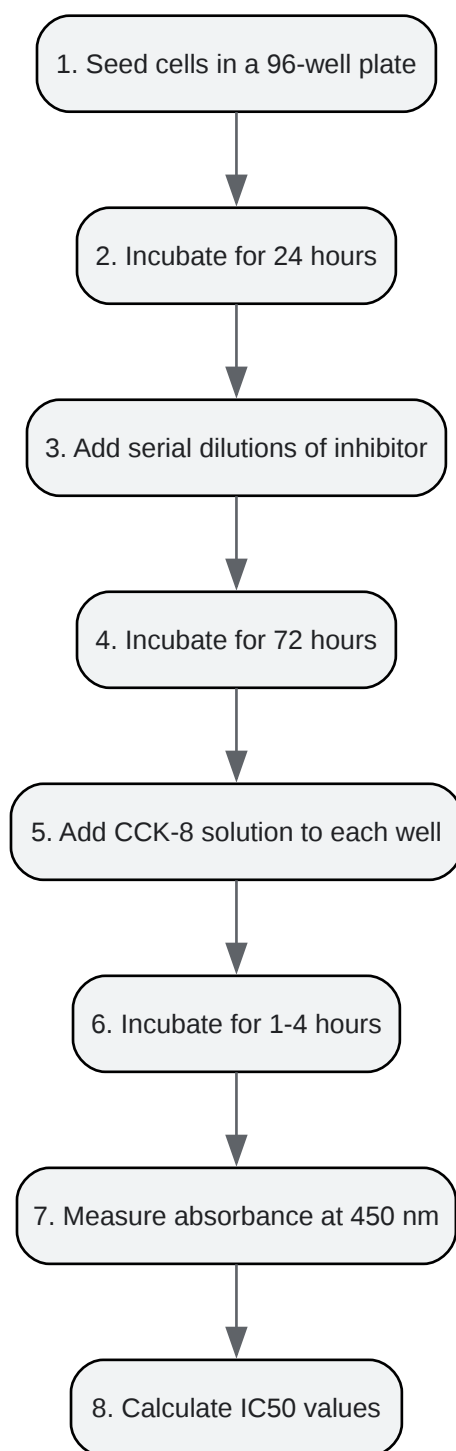
Caption: Mechanism of **YF135**-induced degradation of KRAS G12C.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxic effects of the inhibitors on cancer cell lines.



[Click to download full resolution via product page](#)

Caption: Workflow for the Cell Counting Kit-8 (CCK-8) assay.

- Procedure:

- Cells (e.g., H358, H23, A549) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
- The cells are then treated with various concentrations of the inhibitor (e.g., **YF135**, Sotorasib) for 72 hours.[\[4\]](#)
- Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for 1-4 hours.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- The absorbance is measured at 450 nm using a microplate reader.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Western Blot for KRAS G12C Degradation

This technique is used to quantify the degradation of the target protein, KRAS G12C, following treatment with a PROTAC like **YF135**.

- Procedure:
 - Cells are seeded in 6-well plates and treated with the degrader at various concentrations and for different durations.
 - After treatment, cells are lysed, and the total protein concentration is determined using a BCA assay.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with primary antibodies against KRAS G12C and a loading control (e.g., GAPDH or β-actin).
 - After washing, the membrane is incubated with a corresponding secondary antibody.
 - The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified to determine the extent of protein degradation.[\[13\]](#)
[\[14\]](#)[\[15\]](#)

Conclusion

YF135 represents a promising therapeutic strategy for KRAS G12C-driven cancers by inducing the degradation of the oncoprotein. The available data indicates high selectivity for KRAS G12C-mutant cells, comparable to established inhibitors like Sotorasib and Adagrasib. However, a comprehensive understanding of its off-target profile requires further investigation through proteome-wide selectivity studies. The distinct mechanism of action of **YF135** as a PROTAC degrader may offer advantages in terms of potency and duration of response, warranting further preclinical and clinical evaluation. This guide provides a foundational comparison to aid researchers in the ongoing development and assessment of novel KRAS G12C-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 5. researchgate.net [researchgate.net]
- 6. Global profiling of AMG510 modified proteins identified tumor suppressor KEAP1 as an off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 11. ptglab.com [ptglab.com]

- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [YF135: A Comparative Analysis of a Novel KRAS G12C Degradar]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402144#yf135-selectivity-profile-compared-to-other-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com